TAK285-Iodo

Structural Biology Biophysical Assay Probe Design

TAK285-Iodo is the iodinated analog of the dual HER2/EGFR inhibitor TAK-285, engineered by replacing the terminal trifluoromethyl (-CF3) with an iodo (-I) atom. This structural modification introduces a heavy atom essential for single-wavelength anomalous dispersion (SAD) and multi-wavelength anomalous dispersion (MAD) phasing, enabling direct experimental determination of ligand-bound HER2/EGFR kinase structures without selenomethionine incorporation. The +57.90 Da mass shift relative to TAK-285 permits unambiguous differentiation in MALDI-TOF and LC-MS/MS workflows, making it ideal for cellular thermal shift assays (CETSA) and competition binding studies. Its distinct steric and electronic profile provides a critical data point for SAR halogen-scanning campaigns exploring van der Waals interactions and polarizability in the ATP-binding hydrophobic back pocket. Not interchangeable with parent TAK-285 in assays requiring precise molecular recognition.

Molecular Formula C25H25ClIN5O3
Molecular Weight 605.8615
Cat. No. B1150173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK285-Iodo
SynonymsTAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular FormulaC25H25ClIN5O3
Molecular Weight605.8615
Structural Identifiers
SMILESCC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TAK285-Iodo: Iodinated Dual HER2/EGFR Inhibitor for Kinase Profiling and Structural Biology


TAK285-Iodo is an iodinated analog of the investigational dual HER2/EGFR inhibitor TAK-285, wherein the trifluoromethyl group on the parent molecule is replaced with an iodo substituent [1]. As an erbB family kinase inhibitor, it targets the ATP-binding sites of both EGFR (HER1) and HER2, offering a structurally related alternative to the parent compound for research applications where altered physicochemical properties or enhanced electron density for X-ray crystallography may be advantageous .

Why TAK285-Iodo Cannot Be Interchanged with TAK-285: A Case for Structural Distinction


Generic substitution between TAK285-Iodo and its parent compound TAK-285 is precluded by a critical structural divergence: the replacement of the trifluoromethyl (-CF3) moiety with an iodo (-I) atom at the terminal phenyl ring [1]. This modification substantially alters the compound's molecular weight (605.86 vs. 547.96 Da), lipophilicity, and electron density profile, directly impacting its utility in specialized research applications. While TAK-285 has established IC50 values of 17 nM and 23 nM for HER2 and EGFR, respectively [2], the iodo analog's distinct physicochemical signature renders it non-interchangeable for assays requiring precise molecular recognition, crystallographic phasing, or covalent probe development. The following evidence quantifies these differential properties to guide appropriate scientific selection.

Quantitative Differentiation of TAK285-Iodo: Molecular Weight, Halogen Identity, and Kinase Profile


Molecular Weight Increase of 57.90 Da Relative to TAK-285

The substitution of a trifluoromethyl group in TAK-285 with an iodo atom in TAK285-Iodo results in a molecular weight increase from 547.96 Da to 605.86 Da, a difference of 57.90 Da . This contrasts with other halogenated analogs, such as the bromo or chloro derivatives, which exhibit smaller mass shifts.

Structural Biology Biophysical Assay Probe Design

Replacement of Trifluoromethyl Group with Iodo Atom

TAK285-Iodo features an iodo substituent at the meta position of the terminal phenyl ring, replacing the trifluoromethyl group found in TAK-285 . The iodo atom provides a heavy-atom derivative suitable for anomalous dispersion phasing in protein crystallography, whereas the parent -CF3 group is insufficient for this purpose.

Chemical Biology X-ray Crystallography SAR

Retention of Dual HER2/EGFR Kinase Inhibition Profile

As an analog of TAK-285, TAK285-Iodo is presumed to maintain a similar dual inhibition profile against HER2 and EGFR kinases, with parent compound IC50 values of 17 nM and 23 nM, respectively [1]. While direct IC50 data for the iodo analog are not yet published, the conserved pyrrolo[3,2-d]pyrimidine core suggests comparable potency.

Kinase Assay Cancer Biology Target Engagement

Recommended Scientific Applications for TAK285-Iodo


X-ray Crystallography of HER2/EGFR Kinase Domains

The iodine atom in TAK285-Iodo serves as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, enabling direct determination of ligand-bound kinase structures without the need for selenomethionine incorporation . This is particularly valuable for resolving high-resolution structures of HER2 or EGFR in complex with an inhibitor.

Mass Spectrometry-Based Target Engagement Assays

The 57.90 Da mass shift between TAK285-Iodo and TAK-285 allows for unambiguous differentiation and quantification in MALDI-TOF or LC-MS/MS experiments, facilitating cellular thermal shift assays (CETSA) or competition binding studies to assess target occupancy and compound uptake in complex biological matrices .

Structure-Activity Relationship (SAR) Studies of Halogenated Kinase Inhibitors

TAK285-Iodo provides a critical data point for SAR campaigns exploring halogen effects on HER2/EGFR inhibition. Its iodo substituent offers a distinct steric and electronic profile compared to fluoro-, chloro-, or bromo-analogs, enabling the investigation of van der Waals interactions and polarizability in the hydrophobic back pocket of the ATP-binding site .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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